Home > Products > Screening Compounds P29823 > 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one -

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one

Catalog Number: EVT-13767688
CAS Number:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an amino group and a propyl side chain, which contribute to its unique chemical properties and potential biological activities.

Source

The compound can be synthesized through various organic reactions involving isoquinoline derivatives. It has been explored in medicinal chemistry for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

Classification

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the broader category of alkaloids, which are naturally occurring compounds that often have significant pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:

  1. Starting Materials: The synthesis often begins with readily available isoquinoline derivatives.
  2. Reagents: Various reagents such as amines and alkylating agents are utilized to introduce the amino group and propyl side chain.
  3. Reaction Conditions: The reactions may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.

Technical details regarding specific reaction conditions can vary widely based on the chosen synthetic pathway. For example, one method may involve a condensation reaction followed by reduction steps to achieve the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one can be represented as follows:

  • Molecular Formula: C12H14N2O
  • Molecular Weight: Approximately 202.25 g/mol

The structure features a dihydroisoquinoline core with an amino group at position 7 and a propyl group at position 2.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insight into its molecular configuration and confirm its identity.

Chemical Reactions Analysis

Reactions

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one participates in various chemical reactions typical for isoquinoline derivatives. Some notable reactions include:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Oxidation: The compound may undergo oxidation to form corresponding N-oxides or other functionalized derivatives.
  3. Cyclization: Under certain conditions, it can participate in cyclization reactions leading to more complex structures.

Technical details regarding these reactions depend on the specific conditions employed, including catalysts and solvents.

Mechanism of Action

Process

The mechanism of action for 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is primarily explored in pharmacological contexts. It is believed to interact with neurotransmitter systems in the brain, particularly those related to dopamine and serotonin pathways.

Data from studies suggest that this compound may function as a modulator or inhibitor of certain receptors, influencing neuronal activity and potentially offering therapeutic effects in conditions such as depression or anxiety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; undergoes typical reactions expected for amines and heterocycles.

Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into its thermal stability and behavior under varying conditions.

Applications

Scientific Uses

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one has potential applications in:

  1. Pharmaceutical Development: As a candidate for drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
  2. Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  3. Biological Studies: Investigated for its effects on cellular processes and signaling pathways relevant to mental health disorders.
Synthetic Methodologies and Structural Optimization

Multi-Step Synthesis Protocols for 3,4-Dihydroisoquinolinone Core Modifications

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold bearing a 7-amino substitution relies primarily on the Castagnoli-Cushman reaction (CCR), a robust one-pot cyclocondensation strategy. This reaction efficiently couples homophthalic anhydride with imines derived from aromatic aldehydes and primary amines under optimized conditions. Recent methodological refinements have significantly enhanced the synthetic accessibility of this core structure, particularly for derivatives substituted at the C7 position. Critical parameters identified for optimal CCR efficiency include:

  • Solvent selection: Toluene or dichloromethane (DCM) are preferred for their ability to dissolve reactants while facilitating anhydride ring-opening and subsequent cyclization [7].
  • Temperature control: Reflux conditions in toluene (≈110°C) drive the reaction to completion within 6 hours, minimizing side-product formation [7].
  • Drying agents: Anhydrous sodium sulfate is crucial for sequestering water generated during imine formation in situ, pushing the equilibrium toward imine production and improving CCR yields [7].

Table 1: Optimization of Castagnoli-Cushman Reaction Conditions for Core Synthesis

Imine PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
4-Nitrobenzaldehyde + n-butylamineToluene110 (reflux)678 [7]
3-Fluorobenzaldehyde + propylamineDCM402452 [7]
4-Aminobenzaldehyde + propylamineToluene110 (reflux)865 [1]

Post-CCR functionalization enables installation of the 2-propyl group via N-alkylation. This is typically achieved using propyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 60-80°C. Alternatively, reductive amination protocols employing propionaldehyde and sodium cyanoborohydride offer milder conditions suitable for acid-sensitive derivatives synthesized via CCR [1] [8]. For the critical 7-amino group, two main strategies exist: 1) Direct CCR using imines derived from 4-aminobenzaldehyde (requiring protection/deprotection sequences to prevent side reactions), or 2) Post-cyclization modification of a 7-nitro intermediate (installed via CCR using 4-nitrobenzaldehyde) via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂) [1] [7]. The latter strategy often proves more efficient for obtaining high-purity 7-amino derivatives like the target compound.

Functionalization Strategies for Amino and Propyl Substituents

The 7-amino group of the 2-propyl-3,4-dihydroisoquinolin-1(2H)-one scaffold presents a versatile handle for structural diversification, profoundly influencing physicochemical and biological properties. Key derivatization approaches include:

  • Acylation: Treatment with acid chlorides or anhydrides in pyridine or DCM yields amides (R-CO-NH-). For instance, reaction with acetic anhydride provides the 7-acetamido derivative, enhancing lipophilicity (logP increase ≈ 0.8) and metabolic stability [7].
  • Sulfonylation: Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) afford sulfonamides (R-SO₂-NH-), significantly altering electronic properties and hydrogen-bonding capacity.
  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (NaBH₄ or NaBH₃CN) introduces secondary or tertiary amine functionalities (R₁R₂N-), enabling significant structural diversity and charge modulation [7].
  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates generates ureas (R-NH-CO-NH-R') or thioureas (R-NH-CS-NH-R'), moieties known for hydrogen-bond donor/acceptor capabilities crucial for target binding [7].

Simultaneously, the 2-propyl group can be modified to modulate steric bulk and lipophilicity:

  • Side-Chain Elongation/Homologation: Alkylation with longer-chain alkyl halides (e.g., butyl, pentyl iodide) replaces the propyl group, systematically exploring steric effects.
  • Branched Alkyl Introduction: Employing secondary alkyl halides (e.g., isopropyl bromide) introduces steric hindrance near the nitrogen, potentially influencing conformation and binding pocket interactions [7].
  • Oxidation: Controlled oxidation using reagents like selenium dioxide can convert the terminal methyl group of the propyl chain to an aldehyde, providing a handle for further conjugation or hybridization [8].

Table 2: Impact of 7-Substituents on Physicochemical and Biological Properties

7-Substituent (R)logPWater Solubility (µg/mL)*Antioomycete EC₅₀ (µM)σ2 Receptor Affinity (Ki, nM)
-NH₂ (Parent Amino)1.812045.2402
-NHCOCH₃ (Acetamido)2.68538.7311
-NHCOCF₃ (Trifluoroacetamido)3.12227.5255
-NHSO₂CH₃ (Mesylamido)2.095>100>1000

Data against *Pythium recalcitrans; Adapted from [7] and [1]

Structure-Activity Relationship (SAR) studies reveal clear trends: Electron-withdrawing amides (e.g., trifluoroacetamido) generally enhance σ2 receptor affinity and antioomycete activity compared to the parent amine, attributed to improved membrane permeability and potentially optimized hydrogen bonding. Conversely, bulky sulfonamides often diminish activity, likely due to steric clashes [7]. The propyl chain length at N2 shows an optimal zone; methyl and ethyl analogs may lack sufficient lipophilicity, while butyl or longer chains can increase metabolic instability without significant affinity gains [1].

Hybridization Approaches with Heterocyclic and Benzamide Scaffolds

Strategic hybridization of the 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one core with pharmacologically active scaffolds leverages synergistic effects for enhanced target engagement, particularly relevant in oncology and CNS disorders. Major hybridization strategies include:

  • σ2 Receptor Ligand Hybrids: Inspired by high-affinity benzamides like ISO-1 (N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide), researchers have conjugated the 7-amino group via flexible linkers (e.g., butylene, polyethylene glycol) to diverse benzamide pharmacophores. This approach yielded compounds such as 26, demonstrating sub-nanomolar σ2 affinity (Ki = 0.89 nM) and selectivity over σ1 receptors (>1000-fold). Such hybrids exploit the tumor cell proliferation biomarker properties of σ2 receptors for targeted imaging and therapy [1].
  • Heterocycle-Fused Systems: The 7-amino group serves as an anchor for constructing fused heterocyclic systems. Cyclization with β-diketones or α-halo ketones generates pyrimido[4,5-c]isoquinolinone or imidazo[4,5-c]isoquinolinone derivatives. These rigidified structures often exhibit improved metabolic stability and distinct binding profiles compared to the flexible parent compounds [2] [7].
  • Ibuprofen Conjugates: Amide coupling between the 7-amino group and the carboxylic acid of ibuprofen using activating agents like EDC/HOBt produces anti-inflammatory hybrids (e.g., 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one). These conjugates aim to merge potential CNS activity of the dihydroisoquinolinone with cyclooxygenase (COX) inhibition, although detailed pharmacological evaluation for the 7-amino-2-propyl variant is ongoing [8].

Synthetic methodologies for hybridization depend on the partner scaffold:

  • Amide Coupling: Carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) activate carboxylic acids on the partner scaffold for reaction with the 7-amino group [8].
  • Nucleophilic Aromatic Substitution (SNAr): Electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes) readily react with the aliphatic 7-amino group under mild conditions [1].
  • Microwave-Assisted Cyclizations: Bischler-Napieralski or Pictet-Spengler reactions under microwave irradiation efficiently construct complex polyheterocyclic systems fused to the dihydroisoquinolinone core, significantly reducing reaction times (minutes vs. hours) and improving yields [2].

These hybrids frequently demonstrate superior properties versus the parent scaffolds alone. For instance, σ2-targeted hybrids exhibit improved tumor uptake and retention in PET imaging studies compared to simpler benzamides, attributed to the combined pharmacophores optimizing lipophilicity (logP ≈ 2.0-2.5) and reducing P-glycoprotein efflux [1].

Radiolabeling Techniques for Pharmacokinetic and Imaging Studies

Radiolabeling of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one derivatives enables precise quantification of biodistribution, pharmacokinetics (PK), and target engagement, particularly for σ2 receptor imaging in oncology. Key techniques include:

  • Fluorine-18 (¹⁸F) Labeling: This positron-emitting isotope (t₁/₂ = 109.8 min) is ideal for PET imaging. For derivatives containing a built-in fluoroalkoxy group (e.g., -OCH₂CH₂F), nucleophilic substitution with [¹⁸F]fluoride on precursor tosylates or bromides is employed. For example, Compound [¹⁸F]-26 was synthesized via displacement of a precursor tosylate with K¹⁸F/K222 complex in acetonitrile at 85°C (RCY ≈ 25-40%, radiochemical purity >98%). This tracer successfully visualized σ2 receptor-rich tissues in rat brain slices via autoradiography [1] [4]. Challenges include ensuring metabolic stability of the ¹⁸F-label; in vivo defluorination can lead to bone uptake, masking specific binding signals [1].
  • Carbon-11 (¹¹C) Methylation: The short half-life (t₁/₂ = 20.3 min) suits rapid PK studies. [¹¹C]Methyl iodide or [¹¹C]methyl triflate readily alkylates the 7-amino group (forming tertiary methylamines) or the N2 position (quaternary ammonium salts). While providing high specific activity, the metabolic lability of N-methyl groups can limit utility [4] [9].
  • Iodine-125 (¹²⁵I) Labeling: Used for SPECT imaging and detailed in vitro binding assays due to its longer half-life (t₁/₂ = 59.4 days). Electrophilic iododestannylation is common, requiring a tributylstannyl precursor. For instance, analogs derived from ISO-1 containing a 5-iodo-3-methoxybenzamide moiety coupled to the 7-amino group via a butylene linker were iodinated using [¹²⁵I]NaI and chloramine-T [1] [4].

Table 3: Radiolabeling Strategies Applied to Dihydroisoquinolinone Derivatives

IsotopeHalf-LifeLabeling MethodTarget PositionApplication ExampleReference
¹⁸F109.8 minNucleophilic Substitution (¹⁸F⁻)Fluoroethoxy side chainσ2 Receptor PET Imaging ([¹⁸F]-26) [1]
¹¹C20.3 minN-[¹¹C]Methylation ([¹¹C]CH₃I)7-Amino group, N2Rapid PK/BBB Penetration Studies [4] [9]
¹²⁵I59.4 daysElectrophilic IododestannylationAromatic ring in benzamide hybridIn vitro σ2 Binding Assays, SPECT [1] [4]
⁶⁸Ga68 minChelator Complexation (DOTA, NOTA)Carboxylate at C4 (after derivatization)Tumor Angiogenesis PET Imaging [4]

Emerging techniques focus on indirect ¹⁸F-labeling via prosthetic groups:

  • Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) between an [¹⁸F]fluorinated azide (e.g., [¹⁸F]fluoroethylazide) and a cyclooctyne-modified dihydroisoquinolinone derivative provides site-specific labeling under physiological conditions, preserving bioactivity [9].
  • Organophosphine Fluoride Acceptors: Rapid aqueous ¹⁸F-labeling of biomolecules via iminophosphorane formation offers potential for labeling peptide hybrids of the core structure with high efficiency [9].

Radiolabeling studies revealed critical structure-distribution relationships: Optimal logP values for brain-penetrant σ2 tracers range from 2.0-2.5. Highly lipophilic tracers (logP > 3.5) show increased non-specific binding, while polar tracers (logP < 1.5) exhibit poor blood-brain barrier (BBB) penetration. While Compound [¹⁸F]-26 demonstrated specific binding in vitro, its in vivo brain uptake in rats was unexpectedly low, potentially due to efflux by P-glycoprotein or metabolism. This highlights the need for further structural refinement to minimize efflux transporter affinity while maintaining σ2 receptor binding [1].

Properties

Product Name

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one

IUPAC Name

7-amino-2-propyl-3,4-dihydroisoquinolin-1-one

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h3-4,8H,2,5-7,13H2,1H3

InChI Key

GMAREXPIMCWECB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1=O)C=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.